1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione

Melting point Crystallinity Physical property

1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione (CAS 100461-35-6), also designated Ethanedione, (pentamethylphenyl)phenyl- (9CI), is an unsymmetrical diaryl-1,2-diketone (benzil derivative) with molecular formula C₁₉H₂₀O₂ and molecular weight 280.36 g/mol. It comprises a fully methyl-substituted pentamethylphenyl ring and an unsubstituted phenyl ring linked through a central 1,2-dicarbonyl moiety.

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
CAS No. 100461-35-6
Cat. No. B024672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione
CAS100461-35-6
Molecular FormulaC19H20O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C)C)C(=O)C(=O)C2=CC=CC=C2)C)C
InChIInChI=1S/C19H20O2/c1-11-12(2)14(4)17(15(5)13(11)3)19(21)18(20)16-9-7-6-8-10-16/h6-10H,1-5H3
InChIKeyMKLOKRNNORZWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione (CAS 100461-35-6): Chemotype, Database Record & Comparator Landscape


1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione (CAS 100461-35-6), also designated Ethanedione, (pentamethylphenyl)phenyl- (9CI), is an unsymmetrical diaryl-1,2-diketone (benzil derivative) with molecular formula C₁₉H₂₀O₂ and molecular weight 280.36 g/mol . It comprises a fully methyl-substituted pentamethylphenyl ring and an unsubstituted phenyl ring linked through a central 1,2-dicarbonyl moiety [1]. The compound belongs to the benzil class of photolabile α-diketones but is distinguished from both symmetrical benzil derivatives (e.g., benzil, 4,4′-dimethylbenzil) and commercially dominant photoinitiators (e.g., Irgacure 651) by its unique asymmetry and extreme steric bulk on one aryl ring. This structural asymmetry creates predictable differentiation in photophysical behavior (radical generation regioselectivity), solubility, crystallinity, and synthetic utility (regioselective heterocycle construction) that generic benzil analogs cannot replicate.

Why Generic Benzil or Symmetrical Benzil Analogs Cannot Substitute for 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione


Symmetrical benzils such as unsubstituted benzil (mp 94–96 °C) and 4,4′-dimethylbenzil (mp 102–104 °C) [1] produce identical benzoyl-type radicals upon photolysis and lack regiochemical differentiation in synthetic transformations. In contrast, 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethane-1,2-dione generates two electronically and sterically distinct radical fragments (pentamethylbenzoyl and benzoyl), which is functionally relevant for regioselective photoinitiation, asymmetric heterocycle synthesis, and studies of substituent-dependent photoreactivity. Furthermore, the pentamethyl substitution elevates the melting point to 119–127 °C , markedly reduces solubility in common organic solvents relative to unsubstituted benzil, and increases the computed LogP to 4.7 [2], altering formulation behavior in photocurable compositions and chromatographic purification. These property shifts mean that neither benzil, 4,4′-dimethylbenzil, nor dialkoxybenzil ketals (e.g., Irgacure 651) are functionally interchangeable with the pentamethylphenyl-bearing unsymmetrical benzil.

Quantitative Differentiation Evidence: 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione vs. Closest Benzil Analogs


Melting Point Elevation Relative to Unsubstituted Benzil and 4,4′-Dimethylbenzil

The pentamethyl substitution on one aryl ring raises the melting point of 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethane-1,2-dione to 119–127 °C, compared with 94–96 °C for unsubstituted benzil and 102–104 °C for symmetrical 4,4′-dimethylbenzil . This elevated melting range reflects enhanced crystal lattice energy attributable to the sterically demanding pentamethylphenyl group.

Melting point Crystallinity Physical property

Increased Lipophilicity (XLogP3) vs. Benzil

The computed partition coefficient (XLogP3-AA) for 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethane-1,2-dione is 4.7 [1]. Unsubstituted benzil has a computed XLogP3 of approximately 3.0–3.4 (PubChem). 4,4′-Dimethylbenzil has an XLogP3 of approximately 4.0. The pentamethylphenyl group thus increases lipophilicity by approximately 1.3–1.7 log units relative to benzil and ~0.7 log units relative to 4,4′-dimethylbenzil.

LogP Solubility Formulation

Regioselective Photocleavage Potential Conferred by Pentamethyl Substitution

Benzil derivatives undergo Type I photofragmentation to generate two benzoyl-type radicals [1]. For unsymmetrical benzils such as 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethane-1,2-dione, the cleavage can in principle occur through two competing pathways, yielding pentamethylbenzoyl + benzoyl radicals versus other fragmentation patterns. The electron-donating effect and steric shielding of the pentamethyl substitution are predicted to bias the radical generation regiochemistry, a differentiation not accessible with symmetrical benzils (benzil, 4,4′-dimethylbenzil) where both fragments are identical [2]. Although direct quantitative photolysis data for this specific compound are absent from the published literature, the regiochemical asymmetry is a structural certainty that serves as a rational basis for its selection in mechanistic photochemical studies.

Photoinitiator Radical generation Regioselectivity

Regioselective Heterocycle Synthesis: Imidazole and Quinoxaline Construction

1,2-Diketones are canonical substrates for the synthesis of imidazoles (via condensation with aldehydes and ammonium acetate) and quinoxalines (via condensation with 1,2-diamines). When an unsymmetrical 1,2-diketone such as 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethane-1,2-dione is employed, the position of substituents in the resulting heterocycle is controlled by the differential reactivity of the two carbonyl groups, enabling the regioselective synthesis of 2-(pentamethylphenyl)-substituted vs. 2-phenyl-substituted imidazoles or quinoxalines [1]. Symmetrical benzils yield only one regioisomeric outcome. This regiochemical control has been exploited in general benzil chemistry for constructing pharmacologically relevant heterocycle libraries.

Heterocycle synthesis Imidazole Quinoxaline Regioselectivity

Electron-Donating Effect of Pentamethyl Substitution on Carbonyl Photoreactivity

Methyl substitution on the benzoyl chromophore is known to modulate the UV-Vis absorption spectrum and photoreactivity of benzil-type photoinitiators. The electron-donating effect of five methyl groups on the pentamethylphenyl ring of 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethane-1,2-dione is expected to bathochromically shift the n→π* absorption band relative to unsubstituted benzil and alter the triplet-state reactivity [1]. In a systematic study of methyl-substituted benzoin derivatives, the substitution pattern on the benzoyl moiety was shown to dictate both photoinitiation efficiency and polymer end-group stability [2]. While direct data for this exact compound are unavailable, the structure-activity relationship established for related methyl-substituted benzoyl chromophores supports that the pentamethylated variant will exhibit measurably distinct photophysical behavior.

Electronic effect Photoreactivity Substituent effect

Optimal Procurement and Application Scenarios for 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione


Synthesis of 2-(Pentamethylphenyl)-Substituted Imidazoles or Quinoxalines with Defined Regiochemistry

When the synthetic target requires a pentamethylphenyl substituent at a specific position on an imidazole or quinoxaline ring, 1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethane-1,2-dione is the appropriate diketone substrate. Condensation with aldehydes and NH₄OAc or with 1,2-diaminobenzenes yields pentamethylphenyl-bearing heterocycles with regiochemistry controlled by the differential electrophilicity of the two carbonyl groups . This avoids the need to separate regioisomeric mixtures that would result from using a symmetrical bis(pentamethylphenyl) diketone in a statistical condensation.

Mechanistic Photochemistry Studies Requiring Unsymmetrical Radical Pair Generation

For laser flash photolysis or time-resolved EPR studies investigating the fate of chemically distinct benzoyl-type radicals generated from a single precursor, this unsymmetrical benzil provides two spectroscopically and kinetically distinguishable radical species (pentamethylbenzoyl and benzoyl) from one photolytic event . Symmetrical benzils produce only one type of radical, limiting the mechanistic information obtainable from a single experiment.

Photocurable Resin Formulation Requiring a High-Melting, Low-Solubility Benzil-Type Photoinitiator

Where a photoinitiator with restricted mobility, controlled blooming, or delayed dissolution in a photocurable resin is desired, the elevated melting point (119–127 °C) and increased lipophilicity (XLogP3 4.7) [1] of this pentamethyl-substituted benzil offer advantages over lower-melting benzil (94–96 °C) and 4,4′-dimethylbenzil (102–104 °C). The compound may serve as a slow-release or surface-localized radical source in UV-curable coatings, inks, or adhesives.

Structure-Activity Relationship (SAR) Libraries of Benzil Derivatives for Biological Screening

Benzil derivatives have been investigated for anticancer, antioxidant, and antimicrobial activities . The extreme methyl substitution pattern of this compound makes it a valuable member of a benzil SAR library, enabling the assessment of steric and electronic effects at the maximal methylation limit. Its inclusion in a screening set allows researchers to correlate pentamethylphenyl-specific biological outcomes with those of mono-, di-, tri-, and tetramethyl analogs.

Quote Request

Request a Quote for 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethane-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.